molecular formula C11H15BrO B7815251 1-Bromo-3-(pentyloxy)benzene

1-Bromo-3-(pentyloxy)benzene

Cat. No. B7815251
M. Wt: 243.14 g/mol
InChI Key: OBQNJTVFDRDHFT-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

To a solution of 3-bromophenol (0.500 g) in N,N-dimethylformamide (5.8 mL) was added potassium carbonate (1.20 g). Then 1-bromopentane (0.896 mL) was added, and the resulting mixture was stirred at room temperature for 18.5 hours. The reaction mixture was partitioned between diethyl ether (35 mL) and water (10 mL). The organic-layer was washed successively with water (10 mL×2) and brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (9.728 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
0.896 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.896 mL
Type
reactant
Smiles
BrCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 18.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether (35 mL) and water (10 mL)
WASH
Type
WASH
Details
The organic-layer was washed successively with water (10 mL×2) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.728 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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